molecular formula C12H13NO2 B14497231 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- CAS No. 64482-26-4

1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-

Cat. No.: B14497231
CAS No.: 64482-26-4
M. Wt: 203.24 g/mol
InChI Key: WPVXRORROLQZEX-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- is a heterocyclic compound that belongs to the class of isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-iodophenethylamine with a suitable aldehyde can lead to the formation of the desired isoquinoline derivative through a series of cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and substituted isoquinolines .

Scientific Research Applications

1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- involves its interaction with specific molecular targets and pathways. It is thought to exert its effects through partial agonist action at alpha-2 adrenergic receptors, which may be relevant for its potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

64482-26-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C12H13NO2/c1-2-10-9-6-12-11(14-7-15-12)5-8(9)3-4-13-10/h5-6H,2-4,7H2,1H3

InChI Key

WPVXRORROLQZEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCC2=CC3=C(C=C21)OCO3

Origin of Product

United States

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